(E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one

Description

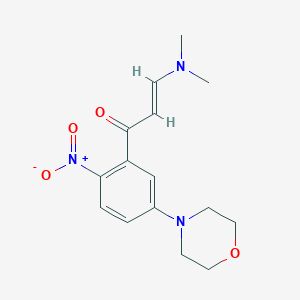

The compound (E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one is a chalcone derivative featuring an α,β-unsaturated ketone core. Its structure includes:

- Ring A: A 2-nitrophenyl group substituted with a morpholino moiety at the 5-position.

- Ring B: A dimethylamino group attached to the α-carbon of the enaminone system.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(5-morpholin-4-yl-2-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-16(2)6-5-15(19)13-11-12(3-4-14(13)18(20)21)17-7-9-22-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKHSJRKJCERIQ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821791 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

(E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one, also known by its CAS number 866018-52-2, is a compound that has garnered interest due to its potential biological activities. This compound features a complex structure characterized by a dimethylamino group and a morpholino-nitrophenyl moiety, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O4 |

| Molar Mass | 305.33 g/mol |

| Boiling Point | 519.8 ± 50.0 °C (Predicted) |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) |

| pKa | 6.20 ± 0.70 (Predicted) |

The compound's structure is essential for understanding its interactions at the molecular level, particularly in relation to biological targets.

Research indicates that compounds similar to this compound may exhibit significant activity against various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Acetylcholinesterase Inhibition

One notable area of interest is the compound's potential as an acetylcholinesterase inhibitor . Acetylcholinesterase plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, which may enhance synaptic transmission and has implications for treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on piperazine derivatives showed that certain modifications could lead to enhanced inhibition of acetylcholinesterase, suggesting that similar structural features in this compound might confer similar properties .

- Antimicrobial Activity : Preliminary investigations have indicated that compounds with nitrophenyl groups often exhibit antimicrobial properties. The presence of the morpholino group may further enhance this activity by improving solubility and bioavailability .

- Anticancer Potential : Some studies have explored the cytotoxic effects of related compounds on various cancer cell lines, demonstrating that derivatives with similar structures can induce apoptosis in cancer cells . The specific mechanisms remain under investigation but may involve the modulation of signaling pathways associated with cell survival.

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to assess its safety profile. Toxicological evaluations are essential to determine any adverse effects associated with its use.

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- Research indicates that compounds similar to (E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one exhibit significant anticancer properties. In vitro studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .

- Antimicrobial Properties

- Neuropharmacological Effects

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cell signaling pathways, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Reactive Oxygen Species Generation : Its ability to generate reactive oxygen species contributes to its cytotoxic effects on malignant cells, making it a promising candidate for cancer therapy .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Chalcone Derivatives with Piperazine/Non-Piperazine Substituents

highlights 13 chalcones categorized into piperazine- and non-piperazine-substituted groups. While the target compound contains a morpholino group (a six-membered ring with one oxygen atom), piperazine analogs (e.g., cluster 12 compounds) exhibit distinct bioactivity due to differences in hydrogen-bonding capacity and steric effects.

Key Findings from SAR Studies ():

| Compound | Substituents (Ring A/Ring B) | IC50 (μM) | Notes |

|---|---|---|---|

| Cardamonin (Cluster 5) | OH (ortho, para on A); no substitution on B | 4.35 | Highest activity among chalcones |

| 2j (Cluster 6) | Br (para-A), F (para-B) | 4.703 | Lower electronegativity → ↑IC50 |

| 2h (Cluster 6) | Cl (para-A), OMe (para-B) | 13.82 | Substitution trend: Br > Cl > OMe |

| Target Compound | Morpholino (meta-A), NO2 (ortho-A) | N/A | Predicted lower activity than Cardamonin due to bulkier morpholino vs. hydroxyl |

- Electronegativity Impact: Substitution with halogens (Br, Cl) or electron-withdrawing groups (NO2) at para positions enhances inhibitory activity, while methoxy groups reduce potency .

- Morpholino vs. Piperazine: Morpholino’s oxygen atom may reduce basicity compared to piperazine, altering pharmacokinetics (e.g., solubility, membrane permeability).

Crystallographic and Solid-State Behavior

analyzes dihedral angles between aromatic rings in fluorophenyl chalcones. The target’s morpholino and nitro substituents may reduce planarity compared to analogs like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (dihedral angle: 7.14°–56.26°), impacting crystal packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.